molecular formula C13H15Cl2NO3 B10977808 5-(2,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid

5-(2,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid

Cat. No. B10977808
M. Wt: 304.17 g/mol
InChI Key: CFAYCBNPXUTFBX-UHFFFAOYSA-N
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Description

5-(2,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid: is an organic compound that features a dichloroaniline moiety attached to a dimethyl-oxopentanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid typically involves the reaction of 2,5-dichloroaniline with a suitable acylating agent. One common method is the acylation of 2,5-dichloroaniline with 3,3-dimethylglutaric anhydride under acidic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the compound can yield amine derivatives, which may have different biological activities.

    Substitution: The dichloroaniline moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used to study the effects of dichloroaniline derivatives on cellular processes and enzyme activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroaniline moiety can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also affect signaling pathways by modulating receptor functions.

Comparison with Similar Compounds

Similar Compounds:

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness: 5-(2,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid is unique due to its specific substitution pattern and the presence of the dimethyl-oxopentanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

properties

Molecular Formula

C13H15Cl2NO3

Molecular Weight

304.17 g/mol

IUPAC Name

5-(2,5-dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid

InChI

InChI=1S/C13H15Cl2NO3/c1-13(2,7-12(18)19)6-11(17)16-10-5-8(14)3-4-9(10)15/h3-5H,6-7H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

CFAYCBNPXUTFBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)CC(=O)O

Origin of Product

United States

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